Fmoc-O-Methyl-D-Tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

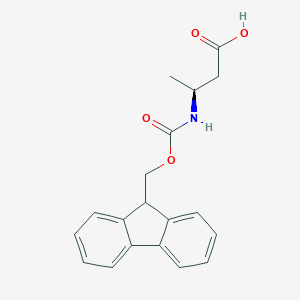

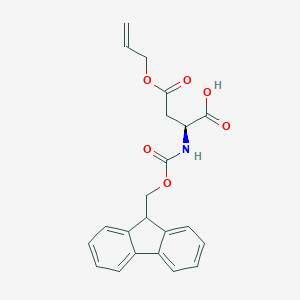

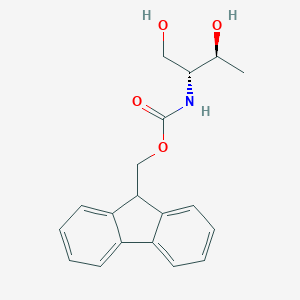

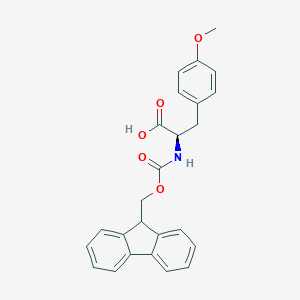

Fmoc-O-methyl-D-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula of this compound is C25H23NO5 .

Synthesis Analysis

This compound is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of this compound contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . Its melting point ranges from 158 to 165 °C .科学的研究の応用

Solid-Phase Synthesis of Phosphotyrosyl Peptides

Fmoc-O-Methyl-D-Tyrosine derivatives, such as Nα-Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride, are pivotal in the solid-phase synthesis of phosphotyrosyl peptides. These peptides are essential for studying protein phosphorylation, a critical post-translational modification involved in signal transduction and cellular regulation. The stability and efficiency of these derivatives facilitate the coupling of phosphotyrosine to sterically hindered amino acids, proving indispensable for synthesizing complex phosphotyrosyl peptides like Stat91695-708 (Fretz, 2004).

Enzymatic Dephosphorylation for Hydrogel Formation

In biomaterials research, this compound derivatives contribute to the enzymatic dephosphorylation process under physiological conditions, leading to the self-assembly of hydrogels. These hydrogels' stiffness, which can be precisely controlled, holds potential for applications in three-dimensional cell culture and tissue engineering (Thornton et al., 2009).

Synthesis of Sulfotyrosine-Containing Peptides

This compound derivatives have also been used to synthesize sulfotyrosine-containing peptides, which are crucial for understanding tyrosine O-sulfation's role in regulating biological processes such as leukocyte adhesion and chemotaxis. These peptides, with therapeutic potential, demonstrate the versatility of this compound derivatives in producing biologically relevant peptides (Chen et al., 2016).

Structural and Supramolecular Studies

This compound derivatives are integral to studying the structural and supramolecular characteristics of amino acids with the Fmoc moiety. These studies are foundational for designing effective hydrogelators, biomaterials, or therapeutics, showcasing the significance of these derivatives in the development of novel materials and drugs (Bojarska et al., 2020).

NMR Studies and Peptide Chemistry

Derivatives of this compound, such as Fmoc-perfluoro-tert-butyl tyrosine, enable the detection of peptides at very low concentrations via NMR spectroscopy, underscoring their value in peptide chemistry and structural biology research (Tressler & Zondlo, 2016).

作用機序

Target of Action

FMOC-D-TYR(ME)-OH, also known as Fmoc-4-Methoxy-D-Phenylalanine or Fmoc-O-Methyl-D-Tyrosine, is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acid sequences that make up these peptides .

Mode of Action

The compound acts as a building block in the solid-phase peptide synthesis (SPPS) process . It interacts with its targets (amino acid sequences) through a series of chemical reactions that involve the formation of peptide bonds . The Fmoc group serves as a temporary protecting group for the amino acid during synthesis . It is removed in the presence of a base, such as 4-methylpiperidine , allowing the amino acid to participate in the formation of peptide bonds .

Biochemical Pathways

The biochemical pathways affected by FMOC-D-TYR(ME)-OH are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of peptides . These peptides can then participate in various biological activities, such as cell signaling, development of epitope-specific antibodies, and biomarker identification for diseases .

Pharmacokinetics

Its bioavailability is determined by the efficiency of the peptide synthesis process .

Result of Action

The result of FMOC-D-TYR(ME)-OH’s action is the successful synthesis of peptides . These peptides can have various molecular and cellular effects, depending on their specific amino acid sequences . They can act as signaling molecules, antibodies, or biomarkers, among other roles .

Action Environment

The action of FMOC-D-TYR(ME)-OH is influenced by several environmental factors. The efficiency of the peptide synthesis process can be affected by the choice of solvents, the temperature, and the pH of the reaction environment . Recent studies have proposed the use of greener solvents in SPPS to reduce the impact on the environment and human health .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQODLWFOPCSCS-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427180 |

Source

|

| Record name | Fmoc-O-Methyl-D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201335-88-8 |

Source

|

| Record name | Fmoc-O-Methyl-D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

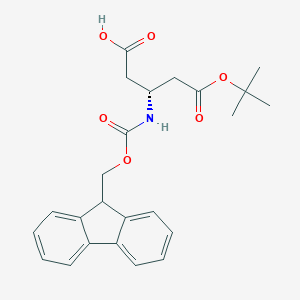

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)